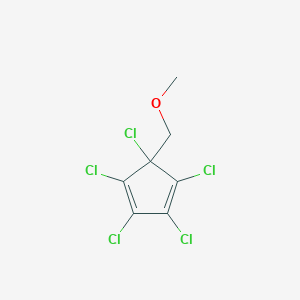
1,2,3,4,5-Pentachloro-5-(methoxymethyl)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentachloro-5-(methoxymethyl)cyclopenta-1,3-diene is a chlorinated cyclopentadiene derivative. This compound is known for its unique structure, which includes five chlorine atoms and a methoxymethyl group attached to a cyclopentadiene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 1,2,3,4,5-Pentachloro-5-(methoxymethyl)cyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene followed by the introduction of a methoxymethyl group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reactions are carried out under controlled temperatures to ensure the selective chlorination of the cyclopentadiene ring. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
1,2,3,4,5-Pentachloro-5-(methoxymethyl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines, leading to the formation of substituted cyclopentadiene derivatives.
Scientific Research Applications
1,2,3,4,5-Pentachloro-5-(methoxymethyl)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals, particularly in the area of anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentachloro-5-(methoxymethyl)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The methoxymethyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
1,2,3,4,5-Pentachloro-5-(methoxymethyl)cyclopenta-1,3-diene can be compared with other chlorinated cyclopentadiene derivatives, such as:
1,2,3,4,5-Pentachlorocyclopentadiene: This compound lacks the methoxymethyl group, making it less versatile in terms of functional group modifications.
1,2,3,4,5-Pentachloro-5-(trichloromethyl)cyclopenta-1,3-diene: The presence of a trichloromethyl group instead of a methoxymethyl group results in different chemical reactivity and applications.
1,2,3,4,5-Pentachloro-5-butylcyclopentadiene:
Properties
CAS No. |
88910-92-3 |
|---|---|
Molecular Formula |
C7H5Cl5O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-5-(methoxymethyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C7H5Cl5O/c1-13-2-7(12)5(10)3(8)4(9)6(7)11/h2H2,1H3 |
InChI Key |
LWXSKPLCWCBCFR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















